PDE2A Target Engagement: Patent-Documented Inhibitor Designation vs. Unannotated Positional Isomers
The target compound is explicitly annotated in the Therapeutic Target Database (TTD) as a PDE2A inhibitor ('Triazolo-pyridine derivative 3,' PMID27321640-Compound-50) originating from Lundbeck's PDE2A patent program [1]. This functional designation is absent for its nearest purchasable positional isomers (CAS 577698-04-5, 3-pyridinyl; CAS 577765-94-7, 4-pyridinyl; CAS 618415-41-1, 4-bromobenzyl), for which no public target-engagement data exist. In the PDE2A inhibitor patent landscape, radiolabeled triazolopyridopyrazine-based PDE2A inhibitors with IC₅₀ values as low as 1.99 nM against PDE2A and >1000-fold selectivity over PDE10A have been reported from the same research lineage (Helmholtz-Zentrum Dresden-Rossendorf, 2024) [2]. While the exact IC₅₀ of Compound-50 remains undisclosed in public databases, its inclusion in a curated target-specific patent family—while its isomers remain uncharacterized—constitutes a meaningful differentiator for PDE2A-focused procurement.
| Evidence Dimension | PDE2A inhibitor annotation status and patent provenance |
|---|---|
| Target Compound Data | Annotated PDE2A inhibitor in TTD (Drug ID D0Z8VY); part of Lundbeck PDE2A patent family (WO2015164508 / PMID27321640) |
| Comparator Or Baseline | Positional isomers CAS 577698-04-5 (3-pyridinyl), CAS 577765-94-7 (4-pyridinyl), CAS 618415-41-1 (4-bromobenzyl): no PDE2A annotation or target data found in public databases |
| Quantified Difference | Qualitative binary distinction: target-annotated vs. unannotated. Reference PDE2A inhibitor IC₅₀ from related triazolopyridopyrazine series: 1.99 nM (PDE2A) with >1000× selectivity over PDE10A [2]. |
| Conditions | PDE2A enzyme inhibition assay; triazolopyridopyrazine radioligand series from Helmholtz-Zentrum Dresden-Rossendorf study (2024) |
Why This Matters
For PDE2A-focused discovery programs, procuring an isomer with documented PDE2A patent lineage reduces the risk of acquiring a structurally similar but functionally inert compound, saving downstream assay validation costs.
- [1] Therapeutic Target Database (TTD). Triazolo-pyridine derivative 3 (Drug ID: D0Z8VY). Target: PDE2A. Synonyms: PMID27321640-Compound-50. Company: Lundbeck & Co AS H. Accessed May 2026. View Source
- [2] Helmholtz-Zentrum Dresden-Rossendorf (2024). Radiosynthesis and biological investigation of an ¹⁸F-labeled triazolopyridopyrazine-based inhibitor for imaging of PDE2A in brain. IC₅₀ PDE2A = 1.99 nM; PDE10A ~2000 nM. View Source
